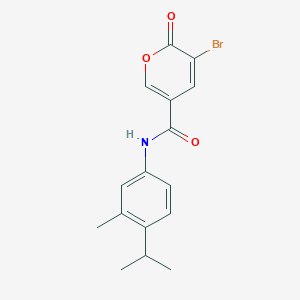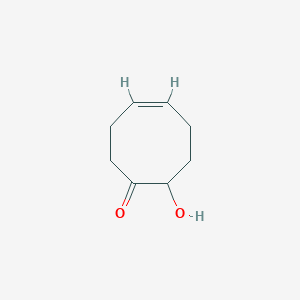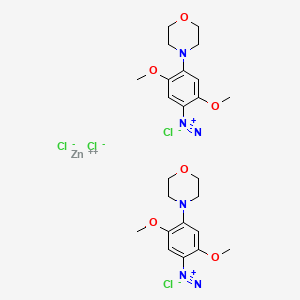
zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride is a complex chemical compound with the molecular formula C_8H_14O_6. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride involves several stepsThe reaction conditions typically involve controlled temperatures and specific pH levels to ensure the stability of the diazonium compound .
Análisis De Reacciones Químicas
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines or other reduced forms.
Aplicaciones Científicas De Investigación
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in its action include the inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride can be compared with other similar compounds such as:
Zinc;2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;chloride: This compound differs in the anionic part, which can affect its solubility and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and properties.
Propiedades
Número CAS |
52593-56-3 |
|---|---|
Fórmula molecular |
C24H32Cl4N6O6Zn |
Peso molecular |
707.7 g/mol |
Nombre IUPAC |
zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C12H16N3O3.4ClH.Zn/c2*1-16-11-8-10(15-3-5-18-6-4-15)12(17-2)7-9(11)14-13;;;;;/h2*7-8H,3-6H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
JJWMNEYXBFVLAP-UHFFFAOYSA-J |
SMILES canónico |
COC1=CC(=C(C=C1[N+]#N)OC)N2CCOCC2.COC1=CC(=C(C=C1[N+]#N)OC)N2CCOCC2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



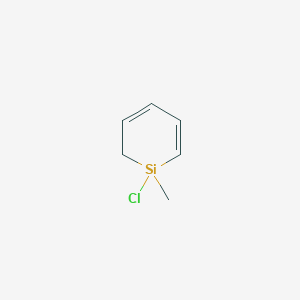
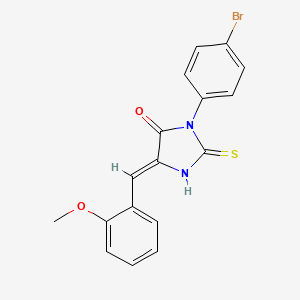

![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)
methanone](/img/structure/B14157386.png)
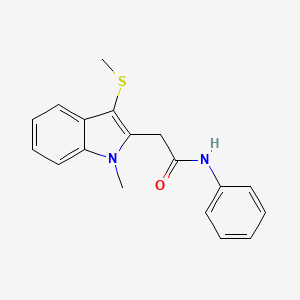
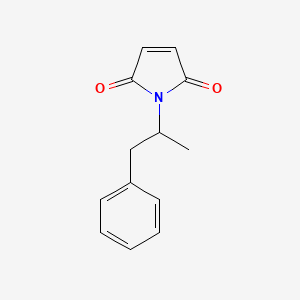
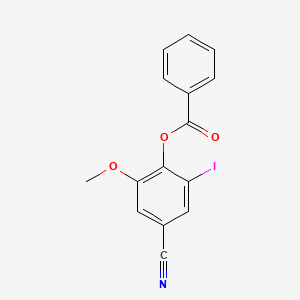
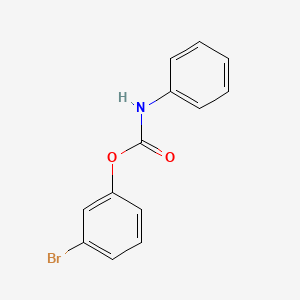
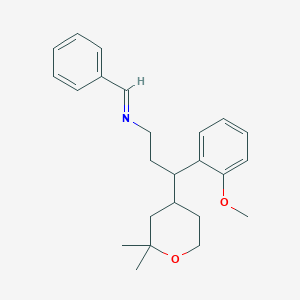
![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)
